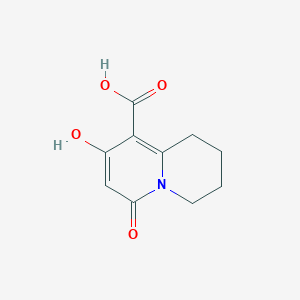8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid
CAS No.: 61486-98-4
Cat. No.: VC7986042
Molecular Formula: C10H11NO4
Molecular Weight: 209.20
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61486-98-4 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 |
| IUPAC Name | 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO4/c12-7-5-8(13)11-4-2-1-3-6(11)9(7)10(14)15/h5,12H,1-4H2,(H,14,15) |
| Standard InChI Key | ZYOXDKCECQNIDB-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1 |
| Canonical SMILES | C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1 |
Introduction
Chemical Identity and Structural Characteristics
8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a bicyclic heterocyclic compound belonging to the quinolizine family. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol . The compound features a fused bicyclic system comprising a partially saturated quinolizine core with a carboxylic acid substituent at position 9 and hydroxyl and ketone groups at positions 8 and 6, respectively.
Structural Analysis
-
IUPAC Name: 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid
-
Stereochemistry: The compound is achiral due to its planar bicyclic structure and absence of stereogenic centers .
-
Key Functional Groups:
A simplified structural representation is provided below:
Synthesis and Derivatives
Synthetic Routes
The synthesis of 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid typically involves cyclization and oxidation steps. A common precursor is ethyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 164366-29-4), which undergoes hydrolysis to yield the carboxylic acid derivative .
Example Protocol:
-
Cyclopropanation: Reacting diol-protected 4-iodopent-4-ene-1,2-diol with diethyl zinc and diiodomethane to form a cyclopropyl intermediate .
-
Oxidation: Treating the intermediate with aqueous HCl to introduce the ketone group at position 6 .
-
Hydrolysis: Saponification of the ethyl ester using LiOH to generate the carboxylic acid moiety .
Structural Derivatives
Several derivatives have been reported, including:
-
Methyl ester: Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (CAS 15997-31-6), used as an intermediate in drug synthesis .
-
Ethyl ester: Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 164366-29-4), a precursor for hydrolysis .
-
Propanoic acid analog: 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid (CAS 87896-53-5), with extended side-chain modifications .
Physicochemical Properties
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with inflammatory mediators like AP-1 and NF-κB.
-
Derivative Optimization: Develop ester or amide derivatives to enhance bioavailability.
-
Therapeutic Potential: Evaluate efficacy in models of bacterial infection and autoimmune diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume